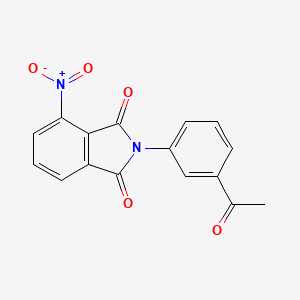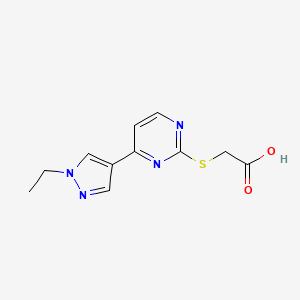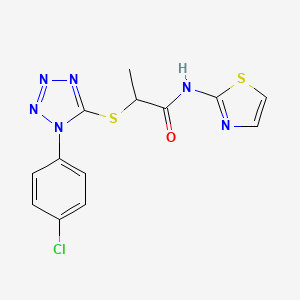
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene is an aromatic compound with the molecular formula C36H21Br3 and a molecular weight of 693.26 g/mol . This compound is characterized by its three bromonaphthalene groups attached to a central benzene ring, making it a highly brominated aromatic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene can be synthesized through a multi-step chemical process. One common method involves the bromination of naphthalene derivatives followed by a coupling reaction with a benzene core. The reaction typically requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .
Scientific Research Applications
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene and its derivatives involves interactions with molecular targets such as enzymes or receptors. For instance, certain derivatives have shown antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound has carboxylic acid groups instead of bromonaphthalene groups, making it more suitable for applications requiring carboxyl functionalities.
1,3,5-Tris(4-phenylboronic acid)benzene: This compound contains boronic acid groups, which are useful in Suzuki coupling reactions.
1,3,5-Tris(4-amino(1,1-biphenyl-4-yl))benzene: This compound has amino groups, making it suitable for applications in polymer chemistry and materials science.
Uniqueness
1,3,5-Tris(4-bromonaphthalen-1-yl)benzene is unique due to its highly brominated structure, which imparts distinct chemical reactivity and properties. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound for synthetic and industrial applications .
Properties
IUPAC Name |
1-[3,5-bis(4-bromonaphthalen-1-yl)phenyl]-4-bromonaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H21Br3/c37-34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39)33-12-6-3-9-30(27)33/h1-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKXKEBSRFIQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)Br)C6=CC=C(C7=CC=CC=C76)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H21Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid](/img/structure/B2730706.png)

![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)

![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)
![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)
![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2730725.png)


![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2730728.png)
